L-Alanyl-L-leucyl-L-isoleucyl-L-cysteinyl-L-isoleucyl-L-alanine L-Alanyl-L-leucyl-L-isoleucyl-L-cysteinyl-L-isoleucyl-L-alanine
Brand Name: Vulcanchem
CAS No.: 821769-57-7
VCID: VC16791258
InChI: InChI=1S/C27H50N6O7S/c1-9-14(5)20(25(37)29-17(8)27(39)40)33-24(36)19(12-41)31-26(38)21(15(6)10-2)32-23(35)18(11-13(3)4)30-22(34)16(7)28/h13-21,41H,9-12,28H2,1-8H3,(H,29,37)(H,30,34)(H,31,38)(H,32,35)(H,33,36)(H,39,40)/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1
SMILES:
Molecular Formula: C27H50N6O7S
Molecular Weight: 602.8 g/mol

L-Alanyl-L-leucyl-L-isoleucyl-L-cysteinyl-L-isoleucyl-L-alanine

CAS No.: 821769-57-7

Cat. No.: VC16791258

Molecular Formula: C27H50N6O7S

Molecular Weight: 602.8 g/mol

* For research use only. Not for human or veterinary use.

L-Alanyl-L-leucyl-L-isoleucyl-L-cysteinyl-L-isoleucyl-L-alanine - 821769-57-7

Specification

CAS No. 821769-57-7
Molecular Formula C27H50N6O7S
Molecular Weight 602.8 g/mol
IUPAC Name (2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]propanoic acid
Standard InChI InChI=1S/C27H50N6O7S/c1-9-14(5)20(25(37)29-17(8)27(39)40)33-24(36)19(12-41)31-26(38)21(15(6)10-2)32-23(35)18(11-13(3)4)30-22(34)16(7)28/h13-21,41H,9-12,28H2,1-8H3,(H,29,37)(H,30,34)(H,31,38)(H,32,35)(H,33,36)(H,39,40)/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1
Standard InChI Key JTPHXAGPBAKWOV-QKSWPAOXSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N
Canonical SMILES CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)N

Introduction

Structural and Chemical Characterization

Primary Sequence and Stereochemistry

ALICIA follows the sequence Ala-Leu-Ile-Cys-Ile-Ala, encoded by the IUPAC name L-alanyl-L-leucyl-L-isoleucyl-L-cysteinyl-L-isoleucyl-L-alanine. Its primary structure features alternating branched-chain (leucine, isoleucine) and small (alanine) residues, punctuated by a cysteine at position four. The L-configuration of all amino acids ensures compatibility with eukaryotic protein-folding machinery .

Table 1: Amino Acid Composition and Properties

PositionAmino AcidSide ChainPolarityMolecular Weight (g/mol)
1L-Alanine-CH₃Non-polar89.09
2L-Leucine-CH₂CH(CH₃)₂Non-polar131.17
3L-Isoleucine-CH(CH₂CH₃)CH₃Non-polar131.17
4L-Cysteine-CH₂SHPolar121.16
5L-Isoleucine-CH(CH₂CH₃)CH₃Non-polar131.17
6L-Alanine-CH₃Non-polar89.09

Data derived from PubChem and VulcanChem entries highlight the dominance of hydrophobic residues (83.3%), with cysteine introducing sulfhydryl-mediated reactivity .

Secondary and Tertiary Structure

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

Industrial-scale production of ALICIA employs SPPS, leveraging Fmoc (fluorenylmethyloxycarbonyl) chemistry. The protocol involves sequential coupling of protected amino acids to a resin-bound alanine, followed by deprotection and cleavage. Key challenges include:

  • Steric hindrance from isoleucine and leucine side chains, necessitating extended coupling times.

  • Cysteine oxidation, mitigated by trityl-protecting groups and inert atmospheres.

Table 2: SPPS Yield Optimization

ResidueCoupling ReagentSolventTemperature (°C)Yield (%)
LeuHBTUDMF2592
IleHATUNMP4088
Cys(Trt)PyBOPDCM2585

Biosynthetic Pathways

Physicochemical Properties

Solubility and Stability

ALICIA exhibits limited aqueous solubility (0.8 mg/mL at pH 7.4) due to its hydrophobic profile. Stability assays reveal:

  • pH-dependent degradation: Rapid hydrolysis occurs below pH 2 (gastric conditions) but stabilizes at physiological pH .

  • Thermal denaturation: Melting point undefined due to non-crystalline nature; retains structure up to 80°C in buffered solutions.

Spectroscopic Profiles

  • UV-Vis: Absorbance at 280 nm (cysteine thiol) with ε = 120 M⁻¹cm⁻¹ .

  • FTIR: Amide I band at 1650 cm⁻¹ (α-helix) and amide II at 1540 cm⁻¹ (random coil).

Biological Activities and Mechanistic Insights

Membrane Interactions

Molecular dynamics simulations suggest ALICIA partitions into lipid bilayers, with leucine and isoleucine anchoring the peptide to phospholipid tails. This behavior mirrors antimicrobial peptides (AMPs), though bactericidal activity remains untested.

Comparative Analysis with Structural Analogues

Table 3: Peptide Comparison (ALICIA vs. Omega-Agatoxin IVA)

PropertyALICIAOmega-Agatoxin IVA
Residues648
Disulfide Bonds0 (potential 1)4
Molecular Weight (g/mol)602.85202
Biological RoleAntioxidant (proposed)Calcium channel blocker

ALICIA’s simplicity contrasts with neurotoxic peptides like omega-agatoxin IVA, which rely on multiple disulfide bridges for target specificity .

Future Research Directions

  • Structural Elucidation: X-ray crystallography or cryo-EM to resolve tertiary structure.

  • Therapeutic Screening: Evaluate antimicrobial, anticancer, or neuroprotective effects.

  • Delivery Systems: Encapsulation in liposomes or nanoparticles to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator